H-Tyr-Ser-Pro-Trp-Thr-Asn-Phe-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

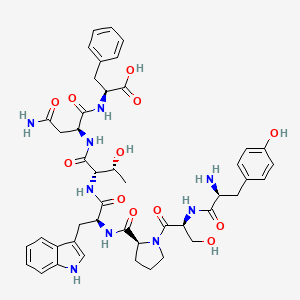

H-Tyr-Ser-Pro-Trp-Thr-Asn-Phe-OH is a synthetic peptide composed of seven amino acids: tyrosine, serine, proline, tryptophan, threonine, asparagine, and phenylalanine. This peptide sequence is known for its potential biological activities and applications in various fields of research, including chemistry, biology, and medicine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of H-Tyr-Ser-Pro-Trp-Thr-Asn-Phe-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The first amino acid, tyrosine, is attached to a solid resin.

Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

Coupling: The next amino acid, serine, is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (proline, tryptophan, threonine, asparagine, and phenylalanine).

Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput techniques are employed to increase efficiency and yield. Purification methods such as high-performance liquid chromatography (HPLC) are used to ensure the purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

H-Tyr-Ser-Pro-Trp-Thr-Asn-Phe-OH can undergo various chemical reactions, including:

Oxidation: The peptide can be oxidized, particularly at the tryptophan and tyrosine residues.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other functional groups or modified to alter the peptide’s properties.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.

Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

Substitution: Various chemical reagents, including alkylating agents or acylating agents, can be employed to introduce modifications.

Major Products Formed

The major products formed from these reactions depend on the specific modifications introduced. For example, oxidation can lead to the formation of dityrosine or kynurenine, while reduction can yield free thiol groups.

Applications De Recherche Scientifique

Pharmacological Applications

1. Antinociceptive Activity

Research has indicated that peptides containing tyrosine (Tyr) and phenylalanine (Phe) residues exhibit significant antinociceptive properties. For instance, modifications of related peptides have shown enhanced binding affinity to opioid receptors, which are crucial for pain modulation. The presence of Tyr at the N-terminus is particularly important for maintaining high affinity with these receptors, suggesting that H-Tyr-Ser-Pro-Trp-Thr-Asn-Phe-OH could be a candidate for developing new analgesic drugs .

2. Anticancer Potential

Peptides similar to this compound have been investigated for their anticancer properties. Studies have shown that certain peptide sequences can induce apoptosis in cancer cells, potentially through mechanisms involving the modulation of signaling pathways related to cell growth and survival. The specific arrangement of amino acids in this compound may enhance its efficacy in targeting cancerous cells .

3. Neuroprotective Effects

There is emerging evidence that peptides with tryptophan (Trp) and serine (Ser) residues can exert neuroprotective effects. These peptides may help mitigate oxidative stress and inflammation in neuronal cells, thereby providing a protective effect against neurodegenerative diseases. The unique structure of this compound positions it as a potential candidate for further exploration in neuroprotection .

Biochemical Applications

1. Peptide Sequencing Techniques

The oxidative cleavage of tyrosine residues has been utilized to facilitate peptide sequencing. The unique properties of this compound allow for selective cleavage at the tyrosine site, which can simplify the process of determining peptide sequences by mass spectrometry (MS/MS). This technique enhances the efficiency of sequencing cyclic peptides and can be applied in various biochemical analyses .

2. Synthesis and Modification

The synthesis of this compound can be optimized using different protective groups during solid-phase peptide synthesis (SPPS). The choice of protecting groups can influence the yield and purity of the final product, making it crucial for applications in drug development and biochemical research .

Case Studies

Mécanisme D'action

The mechanism of action of H-Tyr-Ser-Pro-Trp-Thr-Asn-Phe-OH involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream signaling events. For example, it may inhibit bacterial quorum sensing by interfering with the RNAIII-activating protein (RAP) and TRAP-type polypeptides, thereby preventing the establishment of pathogenicity.

Comparaison Avec Des Composés Similaires

H-Tyr-Ser-Pro-Trp-Thr-Asn-Phe-OH can be compared with other peptides with similar sequences or functions:

H-Tyr-Ser-Pro-Trp-Thr-Asn-Phe-NH2: A similar peptide with an amide group at the C-terminus, which may exhibit different stability and activity.

This compound (free acid): The free acid form of the peptide, which may have different solubility and reactivity.

Other antimicrobial peptides: Peptides such as LL-37 or defensins, which also exhibit antimicrobial properties but have different sequences and mechanisms of action.

Activité Biologique

H-Tyr-Ser-Pro-Trp-Thr-Asn-Phe-OH, a peptide composed of seven amino acids, exhibits significant biological activities that have garnered attention in various fields of research, including pharmacology and biochemistry. Understanding its biological activity is crucial for potential therapeutic applications, particularly in cancer treatment and neurobiology.

Structure and Composition

The peptide consists of the following amino acids:

- Tyrosine (Tyr)

- Serine (Ser)

- Proline (Pro)

- Tryptophan (Trp)

- Threonine (Thr)

- Asparagine (Asn)

- Phenylalanine (Phe)

This sequence is characterized by the presence of aromatic and polar residues, which may influence its interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of peptides similar to this compound. Research indicates that short peptides can inhibit tumor growth and induce apoptosis in cancer cells. For instance, a study demonstrated that peptides derived from marine sources exhibit antiproliferative activity against various cancer cell lines, suggesting that this compound may also possess similar properties due to its structural components .

Neuroactive Effects

The presence of Tyr and Trp in the peptide sequence suggests potential neuroactive properties. Tyrosine is a precursor to neurotransmitters such as dopamine, while tryptophan is essential for serotonin synthesis. This relationship indicates that this compound could influence neurotransmitter levels and modulate mood and behavior .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- Receptor Binding : The peptide may bind to specific receptors involved in cell signaling pathways, influencing cellular responses.

- Oxidative Modifications : The oxidation of tyrosine residues can lead to the formation of bioactive compounds that modulate cellular functions .

- Cytotoxicity : Similar peptides have shown selective cytotoxicity towards cancer cells while sparing normal cells, which is a desirable trait in anticancer therapies .

Case Studies

Several case studies have explored the biological activities of related peptide sequences:

- Marine-Derived Peptides : A study on tuna protein hydrolysates revealed that specific peptides exhibited significant inhibition of tumor growth when used in combination with standard chemotherapy agents like 5-fluorouracil (5-FU) .

- Neurotensin Analogs : Research on neurotensin analogs demonstrated that modifications in peptide structure could enhance binding affinity and biological activity, suggesting that similar strategies could be applied to this compound for improved efficacy .

Data Table: Biological Activities of Related Peptides

| Peptide Sequence | Activity Type | IC50 (µM) | Source |

|---|---|---|---|

| Gly-Met-Asp-Val-Ile-Asn-Met | Antiproliferative | 8.1 | Marine Peptide Study |

| GQSEHHMRVYSF | Immune Checkpoint | 10.0 | Phage Display Technology |

| Met-Tyr-Ala-Asn-Pro-Dpr-Leu | Targeting PD-L1 | 1.9 | Clinical Trial |

| This compound | Potential Neuroactive | TBD | Hypothetical based on structure |

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H55N9O12/c1-24(56)38(43(63)50-33(21-37(47)58)40(60)51-34(45(65)66)19-25-8-3-2-4-9-25)53-41(61)32(20-27-22-48-31-11-6-5-10-29(27)31)49-42(62)36-12-7-17-54(36)44(64)35(23-55)52-39(59)30(46)18-26-13-15-28(57)16-14-26/h2-6,8-11,13-16,22,24,30,32-36,38,48,55-57H,7,12,17-21,23,46H2,1H3,(H2,47,58)(H,49,62)(H,50,63)(H,51,60)(H,52,59)(H,53,61)(H,65,66)/t24-,30+,32+,33+,34+,35+,36+,38+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMLYXWFMGMYGHQ-PIXADCCCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C4CCCN4C(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CO)NC(=O)[C@H](CC5=CC=C(C=C5)O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H55N9O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

914.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.